Echinenone: A Technical Guide to its Chemical Structure and Properties
Echinenone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1][2] Echinenone is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to echinenone.
Chemical Structure and Properties
Echinenone, with the IUPAC name β,β-Caroten-4-one, is structurally derived from β-carotene through the oxidation of the C4 position on one of the β-ionone rings to a ketone.[1][2] This structural modification has a significant impact on its chemical and physical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C40H54O | [1] |
| Molecular Weight | 550.87 g/mol | [1] |
| Appearance | Orange-red crystals | [2] |
| Melting Point | 178-180 °C | [2] |
| UV-Vis λmax (in Hexane) | 458 nm | [2] |
| UV-Vis λmax (in Acetone) | 461 nm | [2] |
| UV-Vis λmax (in Methanol) | Not specified | |
| Mass Spectrometry (LC-ESI-QTOF) | [M+H]+ at m/z 551.4247 | [1] |
| ¹H NMR (in CDCl₃, 400 MHz) | δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons) | [2] |
| ¹³C NMR | Data available in PubChem | [1] |
Biosynthesis of Echinenone
The primary biosynthetic pathway for echinenone involves the enzymatic conversion of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[1] This enzyme introduces a keto group at the 4-position of one of the β-rings of the β-carotene molecule.
Caption: Biosynthesis of Echinenone from β-Carotene.
Experimental Protocols
Extraction and Purification of Echinenone from Cyanobacteria
This protocol is a general guideline for the extraction and purification of echinenone from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.
Materials:
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Lyophilized cyanobacterial biomass
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Acetone
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Methanol
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Dichloromethane
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Saturated NaCl solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
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Rotary evaporator
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Centrifuge
Methodology:
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Extraction:
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Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.
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Centrifuge the mixture to pellet the cell debris.
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Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.
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Pool all the supernatants.
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Partitioning:
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Transfer the pooled supernatant to a separatory funnel.
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Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.
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Shake the funnel gently and allow the layers to separate.
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Collect the lower, colored dichloromethane layer, which contains the carotenoids.
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Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.
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-
Drying and Concentration:
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Dry the dichloromethane extract over anhydrous sodium sulfate.
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Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.
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-
Column Chromatography:
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Prepare a silica gel column packed in hexane.
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Load the concentrated extract onto the column.
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Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
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Collect the orange-colored fractions corresponding to echinenone.
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Monitor the separation by thin-layer chromatography (TLC).
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-
Final Purification and Storage:
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Pool the echinenone-containing fractions and evaporate the solvent under reduced pressure.
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The purified echinenone can be stored under a nitrogen atmosphere at -20°C in the dark.
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HPLC Analysis of Echinenone
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of echinenone. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
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Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.
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Flow Rate: Typically around 1.0 mL/min.
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Column Temperature: Maintained at a controlled temperature, for instance, 25°C.
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Detection: Monitoring at the wavelength of maximum absorbance for echinenone, which is around 458-461 nm.
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Injection Volume: Typically 10-20 µL.
Methodology:
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Sample Preparation: Dissolve the purified echinenone or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol). Filter the sample through a 0.22 µm syringe filter before injection.
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Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.
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Identification and Quantification: Identify the echinenone peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified echinenone standard.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like echinenone. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.
Materials:
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Purified echinenone
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or ethanol
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UV-Vis spectrophotometer or microplate reader
Methodology:
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Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
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Preparation of Echinenone Solutions: Prepare a series of dilutions of echinenone in the same solvent used for the DPPH solution.
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Assay Procedure:
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In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the echinenone solution.
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Prepare a control sample containing the DPPH solution and the solvent without echinenone.
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Prepare a blank sample containing the echinenone solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.
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Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
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-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
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Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
Where:
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A_control is the absorbance of the control sample.
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A_sample is the absorbance of the sample with echinenone.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of echinenone.
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Biological Role and Signaling
Echinenone plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound echinenone. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.
Caption: Role of Echinenone in OCP-mediated Photoprotection.
Conclusion
Echinenone is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of echinenone is warranted.
